Cas no 104617-48-3 (4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride)
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
- 2,6-Benzothiazolediamine,4,5,6,7-tetrahydro-, hydrochloride (1:2)
- 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine,dihydrochloride
- 4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE-2,6-DIAMINE 2HCL
- 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diaminedihydrochloride
- 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
- 104617-48-3
- J-514053
- DTXSID30546340
- EN300-297557
- 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2)
- 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
- AS-38471
- A906881
- THIOUREADIOXIDE
- SCHEMBL942873
- AKOS022175852
- (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole dihydrochloride
-
- MDL: MFCD11053715
- Inchi: 1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H
- InChI Key: RYYXDZDBXNUPOG-UHFFFAOYSA-N
- SMILES: Cl.Cl.S1C(N)=NC2=C1CC(CC2)N
Computed Properties
- Exact Mass: 241.02100
- Monoisotopic Mass: 241.0207240g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.2Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- PSA: 93.17000
- LogP: 3.42680
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 66581-1/G |
4,5,6,7-TETRAHYDROBENZO[D]THIAZOLE-2,6-DIAMINE DIHYDROCHLORIDE |
104617-48-3 | 97% | 1g |
$77 | 2023-09-16 | |
| AstaTech | 66581-5/G |
4,5,6,7-TETRAHYDROBENZO[D]THIAZOLE-2,6-DIAMINE DIHYDROCHLORIDE |
104617-48-3 | 97% | 5g |
$231 | 2023-09-16 | |
| AstaTech | 66581-10/G |
4,5,6,7-TETRAHYDROBENZO[D]THIAZOLE-2,6-DIAMINE DIHYDROCHLORIDE |
104617-48-3 | 97% | 10g |
$346 | 2023-09-16 | |
| Chemenu | CM159109-25g |
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
104617-48-3 | 95% | 25g |
$469 | 2021-08-05 | |
| Chemenu | CM159109-1g |
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
104617-48-3 | 95% | 1g |
$83 | 2023-02-19 | |
| Chemenu | CM159109-5g |
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
104617-48-3 | 95% | 5g |
$251 | 2023-02-19 | |
| Chemenu | CM159109-10g |
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
104617-48-3 | 95% | 10g |
$376 | 2023-02-19 | |
| Alichem | A059003207-10g |
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
104617-48-3 | 95% | 10g |
$400.00 | 2023-09-04 | |
| Enamine | EN300-297557-0.05g |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride |
104617-48-3 | 0.05g |
$22.0 | 2023-09-06 | ||
| Enamine | EN300-297557-0.1g |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride |
104617-48-3 | 0.1g |
$23.0 | 2023-09-06 |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Suppliers
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
4,5,6,7-Tetrahydro-1,3-Benzothiazole-2,6-Diamine Dihydrochloride: A Comprehensive Overview
The compound 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride (CAS No. 104617-48-3) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile properties in various fields such as materials science and pharmaceuticals. The benzothiazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with a thiazole ring. The presence of the diamine groups at positions 2 and 6 introduces additional functional groups that enhance its reactivity and utility in chemical synthesis.
Recent studies have highlighted the potential of benzothiazole derivatives in the development of advanced materials. For instance, researchers have explored the use of this compound in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and porosity, making them ideal candidates for gas storage and catalysis applications. The diamine functionality in this compound plays a crucial role in forming hydrogen bonds and coordinating with metal ions, which are essential for the construction of these frameworks.
In addition to its role in materials science, 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has shown promise in pharmaceutical research. The compound's ability to act as a ligand in metalloenzyme mimics has attracted attention from medicinal chemists. Recent findings suggest that this compound can coordinate with transition metals such as copper and zinc to form complexes that mimic the active sites of certain enzymes. These mimics have potential applications in drug design and catalysis.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of an appropriate diamine precursor under acidic conditions to form the benzothiazole ring system. The dihydrochloride salt is often formed during this process due to the presence of acidic protons on the nitrogen atoms. Researchers have optimized these synthetic routes to improve yield and purity while maintaining scalability for industrial applications.
From an analytical standpoint, 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride exhibits distinct spectroscopic properties that make it amenable to characterization using techniques such as UV-vis spectroscopy and NMR spectroscopy. These methods are particularly useful for studying the electronic transitions within the benzothiazole framework and for confirming the stereochemistry of the molecule.
Looking ahead, ongoing research is focused on expanding the library of benzothiazole derivatives by introducing various substituents at different positions on the ring system. This approach aims to fine-tune the physical and chemical properties of these compounds for specific applications. For example, substituting electron-withdrawing or donating groups can alter the electronic properties of the molecule significantly.
In conclusion,4,5
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